5-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide
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Overview
Description
5-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide is a complex organic compound with significant potential in various scientific fields. It belongs to the sulfonamide family, known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic synthesis. Key steps may include:
Chlorination: : Introduction of the chlorine atom to the aromatic ring.
Methoxylation: : Substitution of the methoxy group.
Thieno[3,2-d]pyrimidine Formation: : Cyclization to form the fused heterocyclic system.
Sulfonamidation: : Attachment of the sulfonamide group.
Reaction conditions often involve the use of specific catalysts, temperature control, and solvent choice to ensure high yield and purity.
Industrial Production Methods: Scaling the synthesis for industrial production would require optimization of each step to increase efficiency and reduce costs. Methods such as continuous flow synthesis could be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation, affecting the thieno[3,2-d]pyrimidine core.
Reduction: : Reduction reactions could target the sulfonamide group.
Substitution: : Nucleophilic and electrophilic substitution reactions can modify the aromatic ring.
Common Reagents and Conditions: Typical reagents might include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride. Reaction conditions vary but often involve controlled temperature and pH to ensure selectivity.
Major Products Formed: Depending on the reaction, products can range from modified aromatic rings to completely new heterocyclic structures
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing new molecules with potential bioactive properties.
Biology: In biological research, it serves as a probe to study enzyme interactions due to its sulfonamide moiety.
Medicine: Medically, compounds with similar structures are explored for their antibacterial and antitumor activities.
Industry: In the industrial sector, it could be utilized in the development of new materials with specific chemical properties.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects primarily through interaction with enzymes and receptors. The sulfonamide group is known to inhibit dihydropteroate synthase, crucial in folate synthesis pathways in bacteria. This inhibition mechanism makes it a potential candidate for antibacterial drug development.
Comparison with Similar Compounds
Uniqueness: Compared to other sulfonamides, the unique combination of a thieno[3,2-d]pyrimidine core and a methoxy group distinguishes it from its peers. This uniqueness could translate into different biological activity profiles and applications.
List of Similar Compounds:Sulfamethoxazole
Sulfadiazine
Sulfanilamide
These compounds share the sulfonamide core but differ in their additional substituents and overall structure.
There you have it! A deep dive into the world of 5-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide. If there's anything more specific you'd like to explore about this compound, let me know!
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S2/c1-23-12-3-2-10(16)8-13(12)25(21,22)18-5-6-19-9-17-11-4-7-24-14(11)15(19)20/h2-4,7-9,18H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTBXKWYTOUOKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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